molecular formula C8H13N3 B12702363 2,6-Dimethylbenzene-1,3,5-triamine CAS No. 94135-19-0

2,6-Dimethylbenzene-1,3,5-triamine

Cat. No.: B12702363
CAS No.: 94135-19-0
M. Wt: 151.21 g/mol
InChI Key: GKZWSNRSZYTGJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylbenzene-1,3,5-triamine typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process introduces nitro groups at the 1, 3, and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,6-dimethyl-1,3,5-trinitrobenzene is then subjected to reduction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of strong acids and hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of amines with different degrees of hydrogenation.

    Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully hydrogenated amines.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

2,6-Dimethylbenzene-1,3,5-triamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dimethylbenzene-1,3,5-triamine exerts its effects depends on its specific application. In chemical reactions, the amino groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but with different positions of methyl groups.

    1,3,5-Triaminobenzene: Lacks methyl groups, leading to different chemical properties.

    2,6-Dimethyl-1,3,5-triazine: Contains nitrogen atoms in the ring, resulting in different reactivity.

Uniqueness

The presence of methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interaction with biological targets .

Properties

CAS No.

94135-19-0

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,4-dimethylbenzene-1,3,5-triamine

InChI

InChI=1S/C8H13N3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,9-11H2,1-2H3

InChI Key

GKZWSNRSZYTGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)N)C)N

Origin of Product

United States

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